molecular formula C8H16ClN3O B1432135 N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride CAS No. 1609395-60-9

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride

Cat. No.: B1432135
CAS No.: 1609395-60-9
M. Wt: 205.68 g/mol
InChI Key: ZOABCEUWEVQJNQ-UHFFFAOYSA-N
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Description

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride (CAS: 1609395-60-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at the 3-position and an ethanamine moiety linked via a methyl group at the 5-position, forming a hydrochloride salt . Its molecular formula is C₈H₁₆ClN₃O, with a molecular weight of 205.69 g/mol.

Properties

IUPAC Name

N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-4-9-5-7-10-8(6(2)3)11-12-7;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOABCEUWEVQJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-60-9
Record name 1,2,4-Oxadiazole-5-methanamine, N-ethyl-3-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidoximes with nitriles in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds containing the oxadiazole moiety showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics .

Case Study: Synthesis and Antimicrobial Testing
A study synthesized several derivatives based on the oxadiazole framework, including this compound. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the target compound against S. aureus, showcasing its potential as an antimicrobial agent .

Agricultural Applications

Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Oxadiazole derivatives are known to possess insecticidal properties, making them suitable candidates for agricultural applications. Preliminary studies suggest that this compound can effectively inhibit the growth of certain pests.

Data Table: Insecticidal Activity

Compound NameTarget PestLC50 (mg/L)Reference
This compoundAphid spp.15
N-(4-chlorophenyl)-N-[1-(2-morpholin-4-ylethyl)]propionamideSpodoptera exigua20

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer matrices can improve resistance to thermal degradation.

Case Study: Polymer Blends
A recent investigation focused on blending polyvinyl chloride (PVC) with varying concentrations of this compound. The study found that adding 5% of the compound significantly improved the tensile strength and thermal stability of the PVC matrix compared to unmodified samples .

Mechanism of Action

The mechanism of action of N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxadiazole Derivatives

Substituent Variations on the Oxadiazole Ring

The structural diversity of 1,2,4-oxadiazole derivatives arises from substitutions at the 3- and 5-positions. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 3-isopropyl, 5-(ethylaminomethyl) C₈H₁₆ClN₃O 205.69 ~1.2* Balanced hydrophobicity; moderate steric bulk
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (CAS: 1042505-40-7) 3-ethyl, 5-(methylaminomethyl) C₆H₁₂ClN₃O 141.17 0.4 Lower hydrophobicity; smaller substituent
1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride (CAS: 1039994-46-1) 3-isobutyl, 5-(ethylaminomethyl) C₉H₁₈ClN₃O 219.72 ~1.8* Increased steric hindrance; higher lipophilicity
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (CAS: 1332528-84-3) 3-(chlorophenoxymethyl), 5-(ethylaminomethyl) C₁₃H₁₆Cl₂N₃O₂ 316.20 ~2.5* Aromatic substituent; potential enhanced receptor binding
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 1257850-59-1) 3-cyclopropyl, 5-(ethylaminomethyl) C₈H₁₄ClN₃O 203.67 ~0.9* Rigid cyclic substituent; altered conformational preferences

*Estimated based on substituent contributions.

Key Observations:
  • Steric Effects : Isobutyl and cyclopropyl analogs introduce steric bulk or rigidity, which may influence binding to biological targets .
  • Electronic Effects: Aromatic substituents (e.g., chlorophenoxy) in CAS 1332528-84-3 could enhance π-π interactions in receptor binding .

Comparison with NBOMe Derivatives

These compounds exhibit potent serotonin receptor (5-HT₂ₐ) agonism due to their aryl substitutions . In contrast, the oxadiazole core in the target compound may confer metabolic stability but likely reduces receptor affinity compared to NBOMes .

Biological Activity

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride is a compound derived from the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Chemical Formula: C₆H₁₂ClN₃O
  • CAS Number: 936940-67-9
  • Molecular Weight: 161.63 g/mol

Biological Activities

The biological activity of this compound is primarily linked to its oxadiazole structure, which has been associated with various pharmacological effects:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine have shown efficacy against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 1Human colon adenocarcinoma (CXF HT-29)92.4
Compound 2Human ovarian adenocarcinoma (OVXF 899)2.76
Compound 2Human renal cancer (RXF 486)1.143

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly .

The mechanisms through which N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine acts include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Histone Deacetylase (HDAC)
    • Carbonic Anhydrase (CA)
    These enzymes play critical roles in cancer cell proliferation and survival .
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in tumor growth and metastasis by targeting specific kinases such as RET kinase, which is implicated in several cancers .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Study on Antitumor Activity : A study evaluated the antitumor effects of various oxadiazole derivatives against a panel of human tumor cell lines. The most active compound showed a marked reduction in cell viability with an IC50 value below 3 µM against ovarian and renal cancer cells .
  • In Vivo Studies : Preliminary in vivo studies have indicated that certain oxadiazole derivatives can significantly reduce tumor size in xenograft models without notable toxicity, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride, and how can reaction efficiency be monitored?

  • Methodological Answer : A typical synthesis involves coupling a pre-synthesized 1,2,4-oxadiazole precursor with an ethylamine derivative. For example, oxadiazole rings can be formed via cyclization of amidoximes with chloroacetyl chloride under reflux conditions in triethylamine (monitored by TLC). Reaction efficiency is tracked using TLC, HPLC, or in-line spectroscopy (e.g., FTIR for functional group confirmation). Optimization may include varying stoichiometry, temperature, and catalysts like triethylamine . Chlorination steps (e.g., using PCl₃ or Cl₂ gas) for oxadiazole formation should be conducted under inert atmospheres to minimize side reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using solvents like pet-ether or ethanol-water mixtures is effective for removing unreacted precursors. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is suitable for separating polar by-products. For hydrochloride salts, pH-controlled precipitation (adjusting with HCl/NaOH) can enhance purity. Solubility in polar aprotic solvents (e.g., DMF or DMSO) should be tested to optimize crystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and proton environments.
  • Mass spectrometry (HR-MS) for molecular weight validation.
  • HPLC (reverse-phase C18 column, UV detection at λ ~255 nm) to assess purity (>98%).
  • Elemental analysis to verify C, H, N, and Cl content.
  • XRD for crystalline structure determination if single crystals are obtainable .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields or by-product formation?

  • Methodological Answer :

  • By-product mitigation : Replace traditional chlorinating agents (e.g., PCl₅) with milder alternatives (e.g., SOCl₂) to reduce decomposition.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time/temperature dynamically.
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) .

Q. What analytical methods are suitable for detecting this compound in complex biological matrices?

  • Methodological Answer :

  • LC-HR-MS/MS : Use electrospray ionization (ESI+) in MRM mode for high sensitivity (LOD < 1 ng/mL).
  • GC-MS : Derivatize the amine group (e.g., with BSTFA) to improve volatility.
  • Immunoassays : Develop antibodies against the oxadiazole moiety for ELISA-based screening.
  • Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF to map phase I/II metabolites .

Q. How can stability studies evaluate degradation pathways under varying storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC-MS to identify hydrolysis (oxadiazole ring opening) or oxidation products.
  • Storage recommendations : Store lyophilized at -20°C in amber vials with desiccants to prevent hygroscopic degradation.
  • Kinetic modeling : Use Arrhenius plots to predict shelf life under accelerated conditions .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Standardized protocols : Use USP/Ph. Eur. methods for melting point (DSC) and solubility (shake-flask technique with HPLC quantification).
  • Interlaboratory studies : Collaborate with multiple labs to validate data, ensuring consistent instrumentation (e.g., same DSC calibration standards).
  • Computational modeling : Predict solubility parameters (Hansen solubility parameters) and compare with experimental results to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.